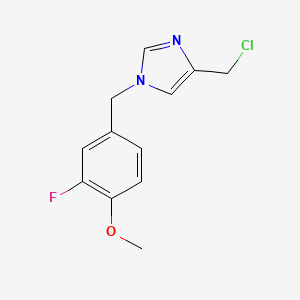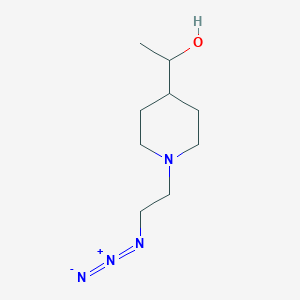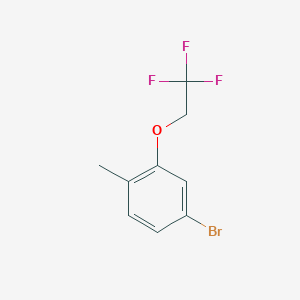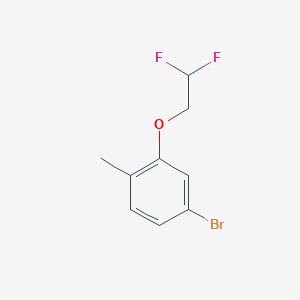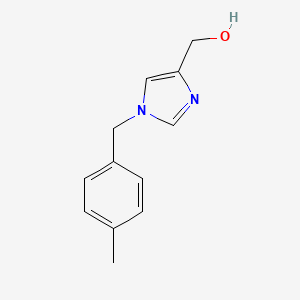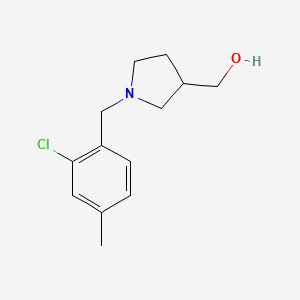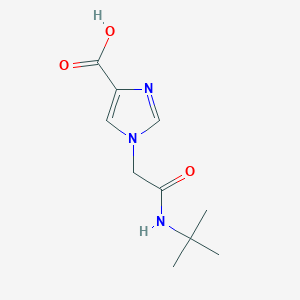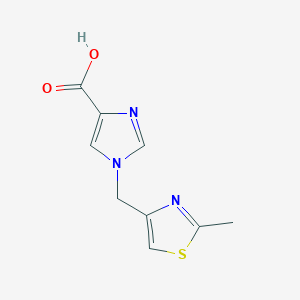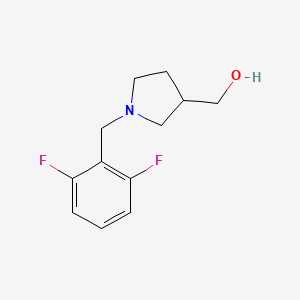![molecular formula C10H14O2S B1474920 (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol CAS No. 1690131-39-5](/img/structure/B1474920.png)
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Phase Transfer Catalysis Sulfanylation : The compound (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol, similar to 2-methylsulfinyl-cyclanones, can be synthesized through sulfanylation reactions. Such reactions, particularly using phase transfer catalysis (PTC), can yield sulfanylated methylsulfinyl derivatives with notable stability and diastereoselectivity (Wladislaw et al., 2004).
Preparation of Chiral Cyclopentane Derivatives : Research indicates that this compound can be involved in the preparation of chiral cyclopentane derivatives. This includes the synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, demonstrating its utility in stereochemically controlled reactions (Davies et al., 2003).
Applications in Chiral Analysis : This compound, due to its chiral nature, can be important in the analysis of chiral compounds in various mediums, such as wine. Chiral gas chromatography-mass spectrometry methods can utilize such compounds for determining the enantiomeric distribution of odorant molecules (Wang et al., 2021).
Role in Odorant Synthesis : It is possible that this compound or related derivatives play a role in the formation of sulfur-containing odorants in wines. These compounds are essential for the aroma profile of certain wines, highlighting its significance in food chemistry (Sarrazin et al., 2007).
Use in Asymmetric Synthesis : The compound is useful in the asymmetric synthesis of various stereoisomers, serving as a building block in the synthesis of more complex molecules. This is particularly relevant in the creation of compounds with specific stereochemical configurations (Song et al., 2003).
Involvement in Complexation Reactions : It may also be involved in complexation reactions, especially in the formation of imines and bisimines derived from carbaldehydes. These reactions are significant in structural studies and the determination of complexation stability constants (Pařík & Chlupatý, 2014).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7-9(5-6-12-7)13-10-4-2-3-8(10)11/h5-6,8,10-11H,2-4H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDCCPVAWVRJOJ-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


